molecular formula C24H30N4 B5147559 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline

6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline

Cat. No. B5147559
M. Wt: 374.5 g/mol
InChI Key: HUJZSNGLURYPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family of compounds. It has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of blood flow and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline are diverse and depend on the specific disease or condition being treated. It has been found to induce cell death in cancer cells, reduce inflammation in the body, and inhibit the growth of bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline in lab experiments include its high potency and selectivity for certain enzymes and receptors. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline include investigating its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. It may also be useful in the development of new drugs that target specific enzymes and receptors in the body. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

The synthesis method for 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline involves the reaction of 6-methyl-4-phenylquinazoline with 4-pentyl-1-piperazine in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4/c1-3-4-8-13-27-14-16-28(17-15-27)24-25-22-12-11-19(2)18-21(22)23(26-24)20-9-6-5-7-10-20/h5-7,9-12,18H,3-4,8,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJZSNGLURYPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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